molecular formula C10H19N3O B1429165 4-Methyl-1-(piperidin-4-yl)piperazin-2-one CAS No. 870262-93-4

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Cat. No. B1429165
M. Wt: 197.28 g/mol
InChI Key: CAHSWQWNHWKDKV-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound . It has an empirical formula of C11H21N3O and a molecular weight of 211.30 . The IUPAC name is 4-methyl-1-(4-piperidinyl)-2-piperazinone .


Molecular Structure Analysis

The molecule consists of a piperazine ring substituted with a methyl group at one nitrogen and a piperidin-4-yl group at the other . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a solid at room temperature .

Scientific Research Applications

Dopamine D2 Receptor Probing

4-Methyl-1-(piperidin-4-yl)piperazin-2-one derivatives have been explored as probes for mapping the dopamine D2 receptor (D2DAR) binding site. Compounds in this category were synthesized and evaluated for their affinity toward D2DAR through in vitro competitive displacement assays. Molecular dynamics simulation and docking analysis aided in understanding their interaction modes with D2DAR (Penjišević et al., 2016).

CGRP Receptor Antagonism

Certain derivatives, notably (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The convergent, stereoselective, and economical synthesis of these compounds has been reported, demonstrating their potential in medical applications (Cann et al., 2012).

Inhibition of Acetyl-CoA Carboxylase

Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of ACC1/2, demonstrating potent inhibitory activities in enzyme-assay and cell-based assays. These compounds, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown promise in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).

α1-AR Antagonistic Activities

Derivatives such as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine have been synthesized and evaluated for their α1-AR antagonistic activities, showing potential as therapeutic agents (Li et al., 2008).

Photophysical Properties

Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, offering insights into their potential use in photophysical applications (Gan et al., 2003).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSWQWNHWKDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Synthesis routes and methods

Procedure details

A mixture of 1-(pyridin-4-yl)-4-methyl-2-piperazinone (12 mg, 0.063 mmol) and PtO2 (49 mg) in HOAc (6.0 mL) was hydrogenated on a Parr shaker under 40 psi for 3 days. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dissolved in 1N HCl (5.0 mL). The solution was then concentrated in vacuo to give the titled compound as hydrochloride salt (12 mg). MS 198.5 (M+H).
Name
1-(pyridin-4-yl)-4-methyl-2-piperazinone
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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